molecular formula C15H16O B7848314 [3-(2,5-Dimethylphenyl)phenyl]methanol

[3-(2,5-Dimethylphenyl)phenyl]methanol

Cat. No.: B7848314
M. Wt: 212.29 g/mol
InChI Key: ZFRAEFPSVPJTMG-UHFFFAOYSA-N
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Description

[3-(2,5-Dimethylphenyl)phenyl]methanol is an organic compound characterized by the presence of a methanol group attached to a phenyl ring, which is further substituted with a 2,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2,5-Dimethylphenyl)phenyl]methanol typically involves the reaction of 2,5-dimethylbenzaldehyde with phenylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds through the formation of an intermediate alkoxide, which is subsequently protonated to yield the desired methanol derivative. The reaction conditions generally include:

    Solvent: Diethyl ether or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux

    Reagents: 2,5-dimethylbenzaldehyde, phenylmagnesium bromide, and an acid for protonation (e.g., hydrochloric acid)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[3-(2,5-Dimethylphenyl)phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: Reduction of the methanol group to a methyl group using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions on the phenyl rings, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst

Major Products

    Oxidation: Formation of [3-(2,5-Dimethylphenyl)phenyl]ketone or [3-(2,5-Dimethylphenyl)phenyl]aldehyde

    Reduction: Formation of [3-(2,5-Dimethylphenyl)phenyl]methane

    Substitution: Formation of various substituted derivatives depending on the electrophile used

Scientific Research Applications

[3-(2,5-Dimethylphenyl)phenyl]methanol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [3-(2,5-Dimethylphenyl)phenyl]methanol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • [3-(2,4-Dimethylphenyl)phenyl]methanol
  • [3-(2,6-Dimethylphenyl)phenyl]methanol
  • [3-(3,5-Dimethylphenyl)phenyl]methanol

Uniqueness

[3-(2,5-Dimethylphenyl)phenyl]methanol is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. This structural feature can result in distinct physical and chemical properties compared to its isomers and other similar compounds.

Properties

IUPAC Name

[3-(2,5-dimethylphenyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-11-6-7-12(2)15(8-11)14-5-3-4-13(9-14)10-16/h3-9,16H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRAEFPSVPJTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC=CC(=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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